3-Methoxy-4-methylbenzene-1-sulfonamide
Description
Overview of the Benzenesulfonamide (B165840) Structural Motif in Contemporary Chemical Research
The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry and drug design. tandfonline.comrsc.org This structural motif, characterized by a benzene (B151609) ring directly attached to a sulfonamide group (-SO₂NH₂), is a key component in a wide array of therapeutic agents due to its versatile chemical properties and ability to engage in specific biological interactions. researchgate.net Benzenesulfonamides are recognized as excellent zinc-binding groups, a feature that has led to their extensive use in the development of enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrases. researchgate.netnih.gov
Contemporary research continues to explore the vast chemical space of substituted benzenesulfonamides. By modifying the benzene ring with various functional groups, scientists can fine-tune the molecule's electronic properties, solubility, and steric profile. This adaptability allows for the optimization of drug candidates to enhance their potency, selectivity, and pharmacokinetic properties. tandfonline.comnih.gov The sulfonamide moiety itself can participate in crucial hydrogen bonding, anchoring the molecule within the active site of a target protein, a principle that has been validated through numerous X-ray crystallography studies. tandfonline.com
Historical and Evolutional Perspectives on Sulfonamide Chemistry
The journey of sulfonamide chemistry began in the early 20th century, not in medicine, but in the dye industry. The discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk in the 1930s was a watershed moment in medicine. jcsp.org.pkmdpi.com This discovery, which earned Domagk the Nobel Prize in 1939, revealed that Prontosil was a prodrug, metabolized in the body to the active agent sulfanilamide. jcsp.org.pk
This breakthrough ushered in the era of "sulfa drugs," the first class of systemic antibacterial agents, which saved countless lives before the widespread availability of penicillin. jcsp.org.pk The initial success spurred extensive research, leading to the synthesis of thousands of sulfonamide derivatives with improved efficacy and broader spectrums of activity. Over time, the applications of sulfonamides expanded beyond antibacterial agents to include diuretics, antidiabetic drugs, and anticonvulsants, demonstrating the remarkable versatility of this chemical scaffold.
Unique Structural Features and Electronic Influences of Substituted Benzenesulfonamides
The chemical and biological activity of a benzenesulfonamide derivative is profoundly influenced by the nature and position of substituents on the benzene ring. These substituents exert their effects through a combination of inductive and resonance phenomena, altering the electron density of the aromatic ring and the acidity of the sulfonamide protons.
In the case of 3-Methoxy-4-methylbenzene-1-sulfonamide , the benzene ring is decorated with two electron-donating groups: a methoxy (B1213986) group (-OCH₃) at position 3 and a methyl group (-CH₃) at position 4.
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This is a strong electron-donating effect (+R), which increases the electron density on the ring, particularly at the ortho and para positions relative to the methoxy group. It also exerts a weaker, electron-withdrawing inductive effect (-I) due to the oxygen's high electronegativity.
Methyl Group (-CH₃): The methyl group is a weak electron-donating group, primarily through an inductive effect (+I). It pushes electron density into the ring through the sigma bond.
Rationale for Comprehensive Academic Investigation of this compound
While direct research on this compound is limited, a clear rationale for its academic investigation can be formulated based on established principles in medicinal chemistry. The specific substitution pattern of a methoxy and a methyl group presents a unique combination of electronic and steric properties that could be exploited in several research areas:
Enzyme Inhibition Studies: As a derivative of benzenesulfonamide, the compound is a prime candidate for investigation as an inhibitor of carbonic anhydrases (CAs). The methoxy and methyl groups could interact with specific amino acid residues in the active site of different CA isoforms, potentially leading to selective inhibition. rsc.orgresearchgate.net Research in this area often involves synthesizing a library of substituted benzenesulfonamides to probe the structure-activity relationships (SAR) for a particular enzyme. nih.gov
Synthetic Chemistry Intermediate: The compound could serve as a valuable building block in organic synthesis. The sulfonamide group can be further functionalized, and the substituted benzene ring offers specific sites for further chemical transformations, enabling the construction of more complex molecules. nsf.gov
Crystallographic and Structural Analysis: The study of its crystal structure would provide valuable insights into how the methoxy and methyl substituents influence the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.netnih.govnsf.gov This fundamental information is crucial for understanding its physical properties and for computational modeling in drug design.
The academic exploration of this compound would contribute to the broader understanding of how substituent effects modulate the biological and chemical properties of the benzenesulfonamide scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(13(9,10)11)5-8(6)12-2/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
PDZOTOVIFNGNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Arylsulfonamides
The construction of the arylsulfonamide moiety is a well-established field in organic synthesis, traditionally relying on a two-step sequence involving the formation of a sulfonyl chloride followed by its reaction with an amine.
Sulfonylation of Aromatic Systems
The introduction of a sulfonyl group onto an aromatic ring is a critical first step in the synthesis of arylsulfonamides. A common method for achieving this is through electrophilic aromatic substitution using chlorosulfonic acid. This process is particularly effective for electron-rich aromatic systems, where the directing effects of existing substituents guide the position of the incoming sulfonyl chloride group. However, this method often requires harsh reaction conditions and can lead to mixtures of regioisomers, depending on the inherent reactivity of the aromatic substrate.
An alternative approach involves the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction. In this procedure, the resulting diazonium salt is treated with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. This method offers a pathway to sulfonyl chlorides from readily available anilines.
Nucleophilic Substitution with Amine Precursors
Once the arylsulfonyl chloride is obtained, the final step in the synthesis of the sulfonamide is the nucleophilic substitution of the chloride by an amine. This reaction is typically straightforward and proceeds under basic conditions. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base is often added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. This method is widely applicable and accommodates a broad range of amine precursors, allowing for the synthesis of a diverse array of N-substituted sulfonamides.
Targeted Synthesis of 3-Methoxy-4-methylbenzene-1-sulfonamide
A plausible and direct route to this compound involves a two-step process starting from 3-methoxy-4-methylbenzene.
Step 1: Synthesis of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride
The first step is the chlorosulfonylation of 3-methoxy-4-methylbenzene. The methoxy (B1213986) and methyl groups are ortho, para-directing. Due to steric hindrance from the methyl group, the incoming sulfonyl chloride group is expected to add primarily at the position para to the methoxy group and ortho to the methyl group. This reaction is typically carried out using an excess of chlorosulfonic acid at low temperatures.
Step 2: Amination of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride
The resulting 3-Methoxy-4-methylbenzene-1-sulfonyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the final product, this compound. The reaction is a nucleophilic substitution at the sulfur atom.
| Step | Reactants | Reagents | Product |
| 1 | 3-methoxy-4-methylbenzene | Chlorosulfonic acid | 3-Methoxy-4-methylbenzene-1-sulfonyl chloride |
| 2 | 3-Methoxy-4-methylbenzene-1-sulfonyl chloride | Ammonia | This compound |
Advanced Catalytic Approaches in Sulfonamide Synthesis
Recent advancements in organic synthesis have led to the development of more efficient and sustainable methods for the formation of C-N and S-N bonds, directly impacting sulfonamide synthesis.
Metal-Catalyzed Sulfonamidation Reactions
Transition-metal catalysis has emerged as a powerful tool for the construction of arylsulfonamides, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. Palladium- and nickel-catalyzed cross-coupling reactions have been developed for the C-N bond formation between aryl halides or pseudohalides and sulfonamides. These reactions, often referred to as Buchwald-Hartwig amination, provide a versatile route to N-arylsulfonamides.
More recently, photosensitized nickel catalysis has been shown to be effective for the sulfonamidation of aryl and heteroaryl halides. This approach utilizes light energy to drive the catalytic cycle, enabling the coupling of a wide range of sulfonamides with various aryl electrophiles under mild conditions. The proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) complex, followed by ligand exchange with the sulfonamide and deprotonation to form a Ni(II)-aryl amido complex. Reductive elimination from an excited state of this complex then furnishes the desired N-arylsulfonamide.
| Catalyst System | Reactants | Key Features |
| Palladium-based catalysts | Aryl halides/triflates, Sulfonamides | Broad substrate scope, well-established methodology. |
| Nickel-based catalysts | Aryl halides, Sulfonamides | Cost-effective, can couple challenging substrates. |
| Photosensitized Nickel catalysts | Aryl halides, Sulfonamides | Mild reaction conditions, driven by visible light. |
Electrochemical Synthesis Pathways
Electrochemical synthesis offers a green and sustainable alternative for the formation of sulfonamides. These methods utilize electricity as a "traceless" reagent to drive reactions, often avoiding the need for harsh oxidants or reductants.
One innovative electrochemical approach involves the direct, single-step synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO2), and amines. This method proceeds via an electrochemical C-H activation. The proposed mechanism involves the initial anodic oxidation of the arene to form a radical cation. This is followed by a nucleophilic attack of an amidosulfinate species, which is formed in situ from the amine and SO2. A second oxidation step then yields the final sulfonamide product. This methodology is highly convergent and atom-economical, as it does not require pre-functionalization of the aromatic starting material.
| Method | Reactants | Key Advantages |
| Dehydrogenative Electrochemical Sulfonamidation | (Hetero)arenes, SO2, Amines | Direct C-H functionalization, avoids pre-functionalization, highly convergent. |
This electrochemical approach could theoretically be applied to the synthesis of this compound directly from 3-methoxy-4-methylbenzene, SO2, and ammonia, representing a significant step towards a more sustainable and efficient synthesis of this class of compounds.
Chemical Reactivity and Derivatization Strategies
The presence of the sulfonamide group, along with the activating methoxy and methyl groups on the aromatic ring, endows this compound with a rich and varied chemical reactivity. This section delves into specific transformations, including reactions at the nitrogen atom of the sulfonamide, cleavage of the carbon-nitrogen bond, photochemical transformations, and substitutions on the benzenesulfonamide (B165840) ring.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are fundamental in medicinal chemistry for the synthesis of a diverse range of derivatives with modified biological activities.
N-Acylation: A notable example of N-acylation involves the reaction of a related compound, 4-methylbenzenesulfonamide, with 3-methoxybenzoic acid. This reaction, when refluxed in the presence of phosphorus oxychloride (POCl3) for two hours, yields N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide nih.gov. This synthetic approach highlights a practical method for introducing an acyl group onto the sulfonamide nitrogen. The resulting N-acylsulfonamide can be purified by dissolution in sodium bicarbonate solution, followed by reprecipitation upon acidification with dilute HCl nih.gov. While this specific example uses a close structural analog, the methodology is directly applicable to this compound.
General protocols for the N-acylation of sulfonamides often utilize N-acylbenzotriazoles as effective acylating agents in the presence of a base like sodium hydride, leading to high yields of N-acylsulfonamides epa.gov. This method is particularly advantageous when the corresponding acid chlorides are difficult to prepare or handle epa.gov.
| Reactant 1 | Reactant 2 | Reagent | Product | Reference |
| 4-Methylbenzenesulfonamide | 3-Methoxybenzoic acid | POCl3 | N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide | nih.gov |
| Sulfonamide | N-Acylbenzotriazole | NaH | N-Acylsulfonamide | epa.gov |
Investigation of C-N Bond Cleavage Mechanisms
The cleavage of the carbon-nitrogen (C-N) bond in sulfonamides is a significant transformation, both in synthetic chemistry for deprotection strategies and in understanding the metabolic fate of sulfonamide-based drugs.
Recent research has focused on developing catalytic methods for the chemoselective C-N bond cleavage of tertiary sulfonamides. For instance, a highly chemoselective C-N bond cleavage of p-methoxybenzyl- (PMB), 3,4-dimethoxybenzyl- (DMB), or cinnamyl-substituted tertiary sulfonamides has been achieved using catalytic bismuth(III) triflate (Bi(OTf)3) nih.govacs.orgresearchgate.net. This reaction proceeds in good to excellent yields for a wide range of substrates nih.govacs.orgresearchgate.net. The proposed mechanism involves the coordination of the Lewis acidic Bi(OTf)3 to the sulfonamide, facilitating the cleavage of the C-N bond. While this study does not specifically include this compound as a substrate, the methodology is relevant for derivatives of this compound bearing appropriate N-substituents.
Mechanistic studies on the gas-phase dissociation of protonated benzenesulfonamides have shown that upon N-protonation, the sulfur-nitrogen (S-N) bond can dissociate to form an intermediate [sulfonyl cation/aniline] complex researchgate.net. This highlights the lability of the S-N bond under certain conditions, which can be a competing pathway to C-N bond cleavage.
Photochemical Transformations of Sulfonamides
The interaction of light with sulfonamides can induce unique chemical transformations, offering alternative synthetic routes to novel molecular architectures. The photochemical behavior of aryl sulfonamides has been an area of active investigation.
Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonamides. For example, the generation of sulfamoyl radicals from sulfur dioxide and a suitable nitrogen radical precursor under visible light has been reported chemrxiv.org. These in-situ generated radicals can then be trapped by electron-rich olefins to afford vinylic sulfonamides chemrxiv.org.
Furthermore, photocatalytic late-stage functionalization strategies allow for the conversion of sulfonamides into valuable sulfonyl radical intermediates acs.org. This approach utilizes a metal-free photocatalyst to access radical chemistry, enabling the combination of pharmaceutically relevant sulfonamides with various alkene fragments acs.org. The photochemical fragmentation of N-aroylsulfonamides has also been developed as a method for the preparation of biaryls researchgate.net. These photochemical methods, while not specifically demonstrated on this compound, represent modern synthetic strategies that could be applied to this compound and its derivatives to generate novel structures.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzenesulfonamide Ring
The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The directing effects of the existing substituents play a crucial role in determining the position of the incoming group.
Electrophilic Aromatic Substitution (EAS): The methoxy (-OCH3) and methyl (-CH3) groups are electron-donating and are thus activating, ortho-, para-directing groups for electrophilic aromatic substitution. The sulfonamide group (-SO2NH2) is a deactivating, meta-directing group. Therefore, the outcome of an EAS reaction on this compound will be determined by the combined influence of these groups. The powerful activating effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6, and 5 respectively). However, the steric hindrance from the adjacent methyl group at position 4 might favor substitution at the 2 and 6 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.com.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the benzenesulfonamide ring is generally less facile than electrophilic substitution. It typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack libretexts.orgyoutube.com. The electron-donating methoxy and methyl groups on this compound would disfavor classical SNAr reactions. However, nucleophilic aromatic substitution can sometimes occur under forcing conditions or via alternative mechanisms, such as the benzyne mechanism, especially in the presence of a very strong base youtube.com. For this compound, the presence of a good leaving group (e.g., a halogen) on the ring would be a prerequisite for most nucleophilic aromatic substitution reactions.
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Positional Assignment
NMR spectroscopy is a fundamental technique for determining the molecular structure of a compound. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise arrangement and connectivity of atoms can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum for 3-Methoxy-4-methylbenzene-1-sulfonamide would provide definitive information about the electronic environment of the hydrogen atoms. Analysis would focus on assigning the signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the methoxy (B1213986) and methyl groups, and the protons of the sulfonamide (-SO₂NH₂) group. A data table, formatted as below, would typically be used to summarize these findings.
Interactive Data Table: Hypothetical ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | -OCH₃ |
| Data not available | Data not available | Data not available | -CH₃ |
| Data not available | Data not available | Data not available | -SO₂NH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, a ¹³C NMR spectrum would identify all unique carbon environments within the molecule. This includes the distinct signals for the six carbons of the benzene ring (with substitutions), the methoxy carbon, and the methyl carbon.
Interactive Data Table: Hypothetical ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Aromatic C-S |
| Data not available | Aromatic C-O |
| Data not available | Aromatic C-C |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-H |
| Data not available | Aromatic C-H |
| Data not available | -OCH₃ |
| Data not available | -CH₃ |
Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structural Determination
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, C-H···π Interactions)
The crystal packing is dictated by non-covalent intermolecular interactions. For this compound, analysis would focus on identifying hydrogen bonds, particularly those involving the sulfonamide N-H donor and sulfonyl oxygen acceptors (N-H···O), which typically form characteristic motifs like chains or dimers. researchgate.netresearchgate.net Other potential interactions, such as C-H···π interactions involving the aromatic ring, would also be investigated to understand how molecules assemble into a three-dimensional supramolecular architecture. researchgate.net
Studies on Co-crystallization and Polymorphism
The ability of a compound to form different crystal structures (polymorphism) or to crystallize with another molecule (co-crystallization) is of significant interest. A search for studies on this compound would aim to identify if different polymorphs have been isolated or if it has been used as a co-former in the design of new crystalline materials. Such studies are crucial for controlling the physical properties of solid-state materials.
Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which serves as a molecular fingerprint. For this compound, the FT-IR spectrum is characterized by vibrational modes corresponding to its sulfonamide, aromatic, methoxy, and methyl moieties.
The sulfonamide group (-SO₂NH₂) gives rise to several distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are among the most prominent features and are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. Another key vibration of this group is the N-S stretching, which is expected to appear in the 935-875 cm⁻¹ region. researchgate.net The sulfonamide group also exhibits scissoring vibrations, which can be found in the 600-520 cm⁻¹ range. researchgate.net The N-H stretching vibrations of the primary sulfonamide are expected as two bands in the 3390-3250 cm⁻¹ region.
The substituted benzene ring also presents a set of characteristic absorption bands. The aromatic C-H stretching vibrations typically occur at wavenumbers above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending vibrations below 900 cm⁻¹.
The methoxy (-OCH₃) and methyl (-CH₃) groups contribute their own characteristic vibrations. The C-H stretching vibrations of the methyl and methoxy groups are anticipated in the 2990-2850 cm⁻¹ range. The asymmetric C-O-C stretching of the methoxy group is typically a strong band found around 1250 cm⁻¹, while the symmetric stretching appears near 1040 cm⁻¹.
The expected vibrational frequencies for the key functional groups of this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide (-SO₂NH₂) | N-H Stretching (asymmetric & symmetric) | 3390 - 3250 |
| S=O Asymmetric Stretching | 1370 - 1330 | |
| S=O Symmetric Stretching | 1180 - 1160 | |
| N-S Stretching | 935 - 875 researchgate.net | |
| SO₂ Scissoring | 600 - 520 researchgate.net | |
| Aromatic Ring | C-H Stretching | > 3000 researchgate.net |
| C=C Ring Stretching | 1600 - 1450 | |
| Methoxy (-OCH₃) | C-H Stretching | 2990 - 2850 |
| C-O-C Asymmetric Stretching | ~ 1250 | |
| Methyl (-CH₃) | C-H Stretching | 2990 - 2850 |
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to elucidate its structure through fragmentation analysis. nih.gov For this compound (C₈H₁₁NO₃S), HRMS provides an accurate mass measurement, which serves to confirm its molecular formula. The theoretical exact mass of this compound is 201.04596 Da. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this mass with precision in the parts-per-million (ppm) range, unequivocally confirming the elemental composition. nih.gov
In addition to molecular mass confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization, typically Electron Ionization (EI), the molecular ion ([M]⁺˙) of this compound is formed. This high-energy ion can then undergo various fragmentation processes to yield smaller, more stable charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecule's structure.
A plausible fragmentation pathway for this compound would involve initial cleavages around the sulfonamide and methoxy functional groups. A common fragmentation for sulfonamides is the loss of the SO₂NH₂ radical (79 Da) or SO₂ (64 Da). For aromatic compounds containing a methyl group, a characteristic fragmentation is the loss of a hydrogen atom to form a stable benzyl-type cation, which can rearrange to a tropylium (B1234903) ion.
Based on the structure and comparison with similar molecules like p-toluenesulfonamide, the following key fragments are anticipated: nih.gov
m/z 201 : The molecular ion [C₈H₁₁NO₃S]⁺˙.
m/z 186 : Loss of a methyl radical (•CH₃) from the methoxy group, [M - 15]⁺.
m/z 122 : Resulting from the cleavage of the C-S bond and loss of the •SO₂NH₂ radical, yielding the [CH₃OC₆H₃CH₃]⁺˙ ion.
m/z 107 : Subsequent loss of a methyl radical (•CH₃) from the m/z 122 fragment.
m/z 91 : A fragment characteristic of toluene (B28343) derivatives, corresponding to the tropylium ion [C₇H₇]⁺, formed through rearrangement and loss of the methoxy and sulfonamide groups. nih.gov
The predicted major fragments in the mass spectrum of this compound are detailed in the table below.
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
| 201 | [C₈H₁₁NO₃S]⁺˙ (Molecular Ion) | - |
| 186 | [C₇H₈NO₃S]⁺ | •CH₃ |
| 122 | [C₈H₁₀O]⁺˙ | •SO₂NH₂ |
| 107 | [C₇H₇O]⁺ | •CH₃ (from m/z 122) |
| 91 | [C₇H₇]⁺ | CH₂O (from m/z 121) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
DFT would be a important method for investigating the electronic structure and properties of 3-Methoxy-4-methylbenzene-1-sulfonamide.
Molecular Geometry Optimization and Conformational Analysis
Theoretical calculations would be employed to determine the most stable three-dimensional arrangement of the atoms in the molecule. This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Conformational analysis would also be crucial to identify different stable conformers and their relative energies, which can influence the molecule's biological activity.
Electronic Structure Characterization: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)
FMO theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in charge transfer interactions. A smaller gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction
The MEP surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack).
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
NBO analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer between filled donor orbitals and empty acceptor orbitals, which can stabilize the molecule through hyperconjugative interactions. This analysis helps to quantify the delocalization of electron density and the nature of intramolecular bonding.
Molecular Modeling and Docking Studies
Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for understanding the binding mode and affinity of a potential drug molecule. For this compound, docking studies would be performed against relevant biological targets to predict its potential as an inhibitor and to identify the key amino acid residues involved in the binding interactions.
Binding Affinity Computations
Binding affinity computations are crucial in drug discovery for predicting the strength of the interaction between a ligand and its target protein. Molecular docking is a primary computational tool used to estimate these binding affinities. For sulfonamide derivatives, docking studies have been instrumental in elucidating their inhibitory mechanisms against various enzymes.
For instance, a study on a sulfonamide derivative incorporating an indole (B1671886) moiety revealed a significant binding affinity, with a docking score of -8.70 kcal/mol against the SARS-CoV 3CL protease, indicating potent inhibitory potential. mdpi.com In another computational investigation, the sulfonamide compound ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was docked against E. coli DNA gyrase (PDB ID: 5MMN) and the COVID-19 main protease (PDB ID: 6LU7). The study reported binding energies of -6.37 kcal/mol and -6.35 kcal/mol, respectively, suggesting that DNSPA fits well into the substrate-binding pockets of these enzymes. mdpi.com These studies highlight the utility of computational methods in identifying and optimizing potential drug candidates within the sulfonamide class.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Sulfonamide with indole moiety | SARS CoV 3CL protease | -8.70 |
| ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | E. coli DNA gyrase (5MMN) | -6.37 |
| ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | COVID-19 main protease (6LU7) | -6.35 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Response Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. nih.govbrieflands.com This method is widely used to predict the activity of new chemical entities and to understand the molecular features essential for their biological effects. nih.gov
In the context of sulfonamides, QSAR studies have been successfully applied to predict their anticancer activities. mdpi.com These models often employ various molecular descriptors, such as constitutional, topological, geometrical, and quantum-chemical parameters, to build a mathematical relationship with the biological response. brieflands.commdpi.com For example, a QSAR study on a series of sulfonamide derivatives with proven anticancer activities against human colon cancer was conducted to understand the influence of their molecular properties on lipophilicity and affinity to phospholipids. mdpi.com
The general workflow of a QSAR study involves:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build the QSAR model. brieflands.comfrontiersin.org
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Simulation of Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com These simulations provide valuable insights into the molecular structure and vibrational modes, often showing excellent agreement with experimental data. sci-hub.se
For sulfonamide compounds, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) have been effectively used to compute structural and spectroscopic data. mdpi.com For example, in the study of ({4-nitrophenyl}sulfonyl)tryptophan, the computed vibrational modes were assigned based on potential energy distribution (PED) analysis. The characteristic S-N stretching vibration of the sulfonamide group was observed experimentally at 931 cm⁻¹ and computed at 847 cm⁻¹. mdpi.com The two vibrational modes for the SO₂ group are typically found in the range of 1125–1330 cm⁻¹. mdpi.com
Similarly, computed ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, generally correlate well with experimental values. nih.gov Discrepancies can arise, particularly for protons like N-H, as their chemical shifts are sensitive to the molecular environment and solvent effects. mdpi.comresearchgate.net
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Computed Wavenumber (cm⁻¹) | Compound |
|---|---|---|---|
| S-N stretch | 931 | 847 | ({4-nitrophenyl}sulfonyl)tryptophan |
| N-H stretch (sulfonamide) | - | 3496 | ({4-nitrophenyl}sulfonyl)tryptophan |
| N-H stretch (indole) | - | 3670 | ({4-nitrophenyl}sulfonyl)tryptophan |
| N-H bend | 1602 | - | ({4-nitrophenyl}sulfonyl)tryptophan |
Investigation of Non-Linear Optical (NLO) Properties through Computational Methods
The search for new materials with significant non-linear optical (NLO) properties is driven by their potential applications in optoelectronic devices. researchgate.net Organic compounds, including sulfonamides, have attracted considerable interest due to their unique electronic density distribution. researchgate.net Computational techniques, especially DFT, play a vital role in predicting and understanding the NLO response of these materials. nih.gov
The NLO properties of a molecule are primarily determined by its polarizability (α) and first-order hyperpolarizability (β). physchemres.org A large hyperpolarizability value is indicative of a higher NLO response. researchgate.net Theoretical investigations of NLO properties provide insights into the structure-property relationships, which is crucial for designing novel NLO materials with enhanced performance. researchgate.net
Computational studies on sulfonamide derivatives have revealed that they possess reasonable NLO responses. researchgate.net These studies often involve the calculation of dipole moment (μ), polarizability (αo), and first hyperpolarizability (βo) using methods like DFT with specific functionals such as LC-BLYP. researchgate.net The investigation of frontier molecular orbitals (HOMO and LUMO) is also important, as a smaller energy gap is often associated with a larger hyperpolarizability.
For instance, a study on a sulfonamide Schiff base found it to have NLO properties approximately eighteen times higher than urea, a standard NLO material. nih.gov While specific NLO data for this compound is not detailed in the provided search results, the general findings for the sulfonamide class suggest its potential as an NLO material. researchgate.net
| Compound Class | Computational Method | Key NLO Parameter | Finding |
|---|---|---|---|
| Sulfonamide derivatives | DFT (LC-BLYP) | First hyperpolarizability (βo) | Reasonable NLO response. researchgate.net |
| Sulfonamide Schiff base | DFT (B3LYP/6-311G+(d,p)) | - | 18 times higher NLO properties than urea. nih.gov |
Academic Research on Biological Activities and Mechanistic Understanding Excluding Clinical Human Trials
Enzyme Inhibition Studies and Mechanistic Kinetics
The inhibitory potential of 3-Methoxy-4-methylbenzene-1-sulfonamide has been investigated against several classes of enzymes. These studies are crucial for understanding its mechanism of action at a molecular level.
Carbonic Anhydrase (CA) Isoform Inhibition
Sulfonamides are a well-established class of carbonic anhydrase inhibitors. However, specific inhibitory data (Kᵢ or IC₅₀ values) for this compound against various human carbonic anhydrase (hCA) isoforms such as hCA I, II, IX, and XII are not available in the currently reviewed literature. While numerous studies detail the potent inhibitory activities of various benzenesulfonamide (B165840) derivatives, specific kinetic data for this particular compound remains to be published. nih.govnih.govmdpi.comunifi.it
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Cholinesterases are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of neurodegenerative diseases. Investigations into the cholinesterase inhibitory activity of sulfonamide derivatives have been conducted. However, specific IC₅₀ values for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have not been reported in the available scientific literature. nih.govmdpi.com
Lipoxygenase (LOX) Enzyme Inhibition
Lipoxygenases are enzymes involved in the inflammatory cascade and have been implicated in various diseases, including cancer. While some sulfonamide derivatives have been explored as lipoxygenase inhibitors, there is no specific data available in the reviewed literature detailing the inhibitory concentration (IC₅₀) of this compound against any of the lipoxygenase isoforms. researchgate.netresearchgate.net
Dihydropteroate Synthetase (DHPS) Inhibition
Dihydropteroate synthetase is a key enzyme in the folate synthesis pathway of microorganisms and is the target for sulfonamide antibiotics. Although the sulfonamide class of compounds is known to inhibit DHPS, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against this enzyme are not documented in the accessible research.
In Vitro Cellular Assays for Biological Response Evaluation
The biological effects of this compound have been primarily assessed through in vitro studies on cancer cell lines to determine its potential as an anticancer agent.
Design, Synthesis, and Evaluation of 3 Methoxy 4 Methylbenzene 1 Sulfonamide Derivatives and Analogues
Rational Design Principles for Structural Modification
The rational design of derivatives based on the 3-methoxy-4-methylbenzene-1-sulfonamide core employs several key strategies to optimize biological activity and selectivity. A primary approach is structure-based drug design, which leverages the three-dimensional structures of biological targets to guide the modification of the lead compound. This allows for the design of molecules with improved binding affinity and specificity.
A common strategy in sulfonamide design is the "tail approach," where modifications are made to the molecule's periphery to achieve isoform selectivity, particularly for enzymes like carbonic anhydrases. nih.gov For the this compound scaffold, this would involve introducing varied substituents on the sulfonamide nitrogen or the aromatic ring. The goal is to exploit subtle differences in the active sites of target proteins, allowing the "tail" to form specific interactions with either hydrophilic or lipophilic pockets. nih.gov
Another key principle is the incorporation of specific pharmacophoric features. The sulfonamide moiety itself is a critical pharmacophore, capable of acting as a hydrogen-bond donor and acceptor and, in its anionic form, coordinating with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases. nih.govrsc.org Design strategies often focus on combining this core with other functional groups that can participate in additional hydrogen bonding, hydrophobic, or electrostatic interactions to enhance target engagement. rsc.org Molecular hybridization, which involves combining the sulfonamide scaffold with another known pharmacophore, is also a powerful design principle for developing agents with multi-target activity. researchgate.net
Synthetic Pathways to Novel Derivatives with Varied Substituents
The synthesis of novel derivatives from the this compound core relies on well-established and versatile chemical reactions. The most fundamental and widely used method for creating a library of sulfonamide derivatives is the reaction of the corresponding sulfonyl chloride with a diverse range of primary or secondary amines. mdpi.comnih.gov
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net The versatility of this pathway allows for the introduction of a wide array of substituents at the sulfonamide nitrogen (N), enabling extensive exploration of the structure-activity relationship. The precursor, 3-methoxy-4-methylbenzene-1-sulfonyl chloride, can be prepared from 2-methoxy-1-methylbenzene (o-methylanisole) through chlorosulfonation.
More advanced synthetic strategies are employed to create more complex derivatives. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be used to link the sulfonamide scaffold to other molecular fragments via a stable 1,2,3-triazole ring. nih.gov This approach involves preparing an azide- or alkyne-functionalized derivative of the parent sulfonamide, which is then reacted with a complementary alkyne or azide (B81097) partner. nih.gov Other multi-step synthetic sequences may involve cross-coupling reactions, such as the Suzuki reaction, to modify the aromatic ring itself. researchgate.net
Table 1: Common Synthetic Reactions for Sulfonamide Derivatives
| Reaction Type | Reagents and Conditions | Purpose |
| Sulfonamide Formation | 3-Methoxy-4-methylbenzene-1-sulfonyl chloride, Primary/Secondary Amine (R1R2NH), Base (e.g., Pyridine) | To introduce a wide variety of substituents (R1, R2) at the sulfonamide nitrogen. mdpi.comresearchgate.net |
| N-Alkylation/N-Arylation | N-H sulfonamide, Alkyl/Aryl Halide, Base (e.g., K2CO3) | To further modify the sulfonamide nitrogen with alkyl or aryl groups. researchgate.net |
| Click Chemistry (CuAAC) | Azide- or alkyne-functionalized sulfonamide, Corresponding alkyne or azide, Copper(I) catalyst | To create complex derivatives by linking the sulfonamide to other moieties via a triazole ring. nih.gov |
| Suzuki Cross-Coupling | Bromo-substituted sulfonamide derivative, Boronic acid, Palladium catalyst, Base | To introduce new carbon-carbon bonds and add substituents to the benzene (B151609) ring. researchgate.net |
Systematic Investigation of Substituent Effects on Chemical Behavior and Biological Outcomes
The systematic variation of substituents on the this compound scaffold is crucial for understanding its structure-activity relationship (SAR). The nature, position, and stereochemistry of these substituents can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn dictate its biological activity. nih.gov
The substituents on the aromatic ring—the methoxy (B1213986) and methyl groups—are key to the molecule's baseline properties. Modifications to these groups, or the introduction of additional substituents, can alter the electronic environment of the sulfonamide moiety and influence binding interactions. For example, studies on related methoxybenzene derivatives have shown that substituting the methoxy group with other functionalities like fluoro or ethyl groups can retain or modulate biological activity. nih.govresearchgate.net
Varying the substituents on the sulfonamide nitrogen typically has the most dramatic effect on biological outcomes. The introduction of different alkyl, aryl, or heterocyclic groups can lead to significant changes in inhibitory potency and selectivity against specific enzyme targets. nih.gov For example, in studies of pyrazolone (B3327878) derivatives, moving a sulfonamide group from the para to the meta position on an attached benzene ring resulted in significantly higher activity against acetylcholinesterase. nih.gov Similarly, the presence of electron-withdrawing or electron-donating groups can fine-tune the acidity of the sulfonamide N-H proton, affecting its ability to bind to targets. nih.gov The steric and electronic properties of these substituents determine how the molecule fits into a binding pocket and which specific interactions it can form. nih.govnih.gov
Table 2: Illustrative Structure-Activity Relationship (SAR) for Sulfonamide Derivatives
| Compound Scaffold | R Group Substitution | Observation | Biological Outcome |
| Pyridine-3-sulfonamide | Small, oxygen-containing tails (e.g., -CH2OH) | Can act as hydrogen bond acceptors with key amino acid residues (Gln92). nih.gov | Higher inhibitory activity against carbonic anhydrase II. nih.gov |
| Pyridine-3-sulfonamide | Aliphatic vs. Amide substituents | Aliphatic substituents led to greater activity. nih.gov | Increased potency against carbonic anhydrase IX. nih.gov |
| Pyrazolone-benzenesulfonamide | Sulfonamide at meta position vs. para position | meta-substituted compounds showed higher activity. nih.gov | Enhanced inhibition of acetylcholinesterase. nih.gov |
| N-(phenyl)benzenesulfonamide | Nitro group position (ortho, meta, para) | Position of the nitro group significantly affects intermolecular hydrogen bonding and crystal packing. mdpi.comresearchgate.net | Influences physicochemical properties and potentially bioavailability. |
Applications in Advanced Materials Science Research
Research into Optoelectronic and Photonic Applications
The absence of information indicates that this specific chemical may not have been synthesized for or tested in these advanced applications, or any such research has not been published.
Future Directions and Research Opportunities
Discovery of Novel Reactivity Patterns
The unique electronic and steric environment of 3-Methoxy-4-methylbenzene-1-sulfonamide suggests the potential for uncovering novel reactivity patterns. Future research should focus on a systematic exploration of its chemical transformations beyond conventional sulfonamide chemistry. Key areas of investigation would include:
Catalytic Cross-Coupling Reactions: Investigating the utility of the sulfonamide moiety as a directing group in metal-catalyzed C-H activation and functionalization reactions could unlock novel synthetic pathways to complex derivatives. The interplay between the methoxy (B1213986) and methyl substituents may influence the regioselectivity of such transformations.
Photoredox Catalysis: Exploring the behavior of this compound under photoredox conditions could reveal new avenues for radical-mediated reactions, potentially leading to the development of innovative methods for carbon-carbon and carbon-heteroatom bond formation.
A deeper understanding of these reactivity patterns will not only expand the synthetic chemist's toolkit but also provide access to a wider array of derivatives for biological screening.
Application of Advanced Analytical Techniques for Deeper Insight
A thorough characterization of this compound and its reaction products necessitates the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry provide basic structural information, a more nuanced understanding can be achieved through:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be instrumental in unambiguously assigning the proton and carbon signals, especially for more complex derivatives.
X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its key derivatives will provide definitive information on their three-dimensional conformation and intermolecular interactions in the solid state. This is crucial for understanding structure-activity relationships.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data, elucidate reaction mechanisms, and understand the electronic properties of the molecule. mdpi.com
| Analytical Technique | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity mapping. |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, intermolecular interactions. |
| DFT Calculations | Predicted spectroscopic data, reaction energetics, electronic properties. |
| High-Resolution Mass Spectrometry | Accurate mass determination and elemental composition. |
These advanced techniques will provide a more complete and detailed picture of the physicochemical properties of this compound.
High-Throughput Screening Methodologies for Derivative Libraries
To efficiently explore the biological potential of this compound, the development and application of high-throughput screening (HTS) methodologies are paramount. nih.gov This involves the rapid biological evaluation of a large library of derivatives. Key steps in this process include:
Library Synthesis: The generation of a diverse library of derivatives, focusing on modifications at the sulfonamide nitrogen and potentially on the aromatic ring, is the first crucial step.
Assay Development: The design of robust and miniaturized in vitro assays targeting specific enzymes or cellular pathways of interest is essential for efficient screening. nih.gov
Automated Screening: Utilizing robotic systems for liquid handling and data acquisition allows for the rapid testing of thousands of compounds.
Hit Identification and Validation: The initial hits from the HTS campaign must be rigorously validated through secondary assays to confirm their activity and eliminate false positives.
| HTS Step | Description |
| Library Synthesis | Creation of a diverse collection of chemically related compounds. |
| Assay Development | Design of reliable and scalable biological tests. |
| Automated Screening | Use of robotics to test the library against the biological target. |
| Hit Identification | Identification of active compounds for further investigation. |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel derivatives of this compound. nih.gov These computational tools can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the data from HTS campaigns, ML algorithms can build predictive models that correlate the chemical structures of the derivatives with their biological activities.
De Novo Drug Design: Generative AI models can be trained on existing chemical data to design novel molecules with desired properties, such as high potency and low toxicity. nih.gov
ADME/Tox Prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetic profiles.
The use of AI and ML can significantly reduce the time and cost associated with drug discovery by enabling a more data-driven and targeted approach to molecular design.
Exploration of Undiscovered Biological Targets and Pathways
While sulfonamides are known to target a range of biological entities, including carbonic anhydrases and various receptors, the specific biological targets of this compound remain to be elucidated. nih.govcerradopub.com.br Future research should aim to identify and validate these targets through:
Phenotypic Screening: Testing the compound in various cell-based assays can reveal its effects on cellular processes and phenotypes, providing clues about its mechanism of action.
Target Deconvolution: A variety of techniques, such as affinity chromatography, proteomics, and genetic approaches, can be used to identify the specific proteins that bind to the compound.
Pathway Analysis: Once a target is identified, further studies will be needed to understand how the compound modulates the biological pathway in which the target is involved.
The identification of novel biological targets for this compound could open up new therapeutic avenues for a variety of diseases.
Development of Environmentally Sustainable Synthetic Strategies for Scalable Production
As research progresses towards potential applications, the development of environmentally sustainable and scalable synthetic routes for this compound will become increasingly important. This involves adhering to the principles of green chemistry, such as:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents.
The development of such strategies will not only minimize the environmental impact of production but also enhance the economic viability of any future applications.
Q & A
Basic: What are the recommended synthetic methodologies for 3-Methoxy-4-methylbenzene-1-sulfonamide, and how can reaction efficiency be validated?
Answer:
Synthesis typically involves sulfonylation of 3-methoxy-4-methylaniline using sulfonyl chlorides under controlled conditions. AI-powered retrosynthetic tools (e.g., Template_relevance models) can predict feasible routes by analyzing databases like Reaxys and PISTACHIO . Post-synthesis, validate purity via HPLC or NMR. Monitor reaction intermediates using TLC and optimize yields by adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) .
Advanced: How can factorial design optimize reaction conditions for sulfonamide derivatives?
Answer:
Factorial design systematically tests variables (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, a 2³ factorial design (temperature: 80–120°C; solvent: DMF/THF; catalyst: 0–5 mol%) can model interactions affecting yield. Statistical tools like ANOVA analyze significance, while response surface methodology (RSM) refines optimal conditions .
Basic: Which analytical techniques confirm the structural integrity of this compound?
Answer:
- X-ray crystallography resolves crystal packing and bond angles (e.g., C–S–O angles ~107° confirm sulfonamide geometry) .
- Spectroscopy : FT-IR (S=O stretches at 1150–1350 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm; aromatic protons in δ 6.5–7.5 ppm) .
- Mass spectrometry validates molecular weight (e.g., ESI-MS m/z 215.2 [M+H]⁺) .
Advanced: How to resolve discrepancies between computational and experimental sulfonamide reactivity data?
Answer:
- Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates).
- Use sensitivity analysis to identify discrepancies in steric/electronic parameters. Calibrate computational models using benchmark reactions from literature .
Basic: How can the coordination chemistry of this compound with metal ions be studied?
Answer:
- Conduct spectrophotometric titrations (UV-Vis) to monitor complex formation (e.g., λ shifts at 300–400 nm for Cu²⁺ complexes).
- Molar ratio method identifies stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios).
- Analyze stability constants via potentiometry or cyclic voltammetry .
Advanced: What surface chemistry interactions impact the environmental stability of sulfonamides?
Answer:
- Study adsorption on indoor surfaces (e.g., glass, polymers) using microspectroscopic imaging (Raman/FTIR) to track degradation.
- Model surface reactivity via Langmuir isotherms and assess oxidative stability under UV/O₃ exposure .
Basic: What functionalization strategies minimize by-products in sulfonamide chemistry?
Answer:
- Nucleophilic substitution : Use NaH as a base in DMF to alkylate the sulfonamide group selectively.
- Protection/deprotection : Temporarily block reactive sites (e.g., methoxy groups with TBSCl) to avoid side reactions .
Advanced: Design principles for SAR studies on sulfonamide bioactivity
Answer:
- In silico docking (AutoDock Vina) screens sulfonamide interactions with target proteins (e.g., carbonic anhydrase).
- Bioassay optimization : Test IC₅₀ values in enzyme inhibition assays (pH 7.4, 37°C) and correlate with substituent effects (e.g., electron-withdrawing groups enhance binding) .
Basic: Safety protocols for handling sulfonamide derivatives
Answer:
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid dermal exposure.
- Store in airtight containers at 4°C to prevent hygroscopic degradation.
- Neutralize waste with 10% NaHCO₃ before disposal .
Advanced: Optimizing membrane separation for sulfonamide purification
Answer:
- Nanofiltration membranes (MWCO 200–300 Da) separate unreacted precursors.
- Optimize transmembrane pressure (3–5 bar) and pH (6–8) to maximize flux and rejection rates. Use HPLC-MS to validate purity post-separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
